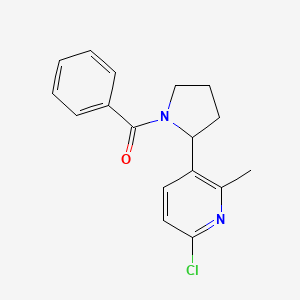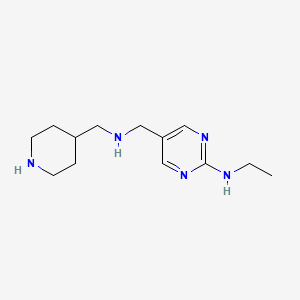
(2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(6-Chloro-2-méthylpyridin-3-yl)pyrrolidin-1-yl)(phényl)méthanone est un composé hétérocyclique qui contient un cycle pyridine substitué par des groupes chlore et méthyle, un cycle pyrrolidine et un groupe phényle attaché à une unité méthanone
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (2-(6-chloro-2-méthylpyridin-3-yl)pyrrolidin-1-yl)(phényl)méthanone implique généralement les étapes suivantes :
Formation de l’intermédiaire pyridine : La matière première, la 6-chloro-2-méthylpyridine, est préparée par des réactions de chloration et de méthylation.
Formation du cycle pyrrolidine : L’intermédiaire pyridine subit une réaction de substitution nucléophile avec la pyrrolidine pour former la pyridine substituée par la pyrrolidine.
Attachement du groupe phényle : La dernière étape implique la réaction de la pyridine substituée par la pyrrolidine avec le chlorure de benzoyle pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de la (2-(6-chloro-2-méthylpyridin-3-yl)pyrrolidin-1-yl)(phényl)méthanone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. Les réacteurs à écoulement continu et les plates-formes de synthèse automatisée sont souvent utilisés pour améliorer l’efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pyrrolidine, conduisant à la formation de dérivés N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en alcool.
Substitution : L’atome de chlore sur le cycle pyridine peut être substitué par divers nucléophiles, conduisant à une large gamme de dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Dérivés N-oxydes.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés de pyridine substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie
En synthèse organique, la (2-(6-chloro-2-méthylpyridin-3-yl)pyrrolidin-1-yl)(phényl)méthanone sert de brique de construction polyvalente pour la synthèse de molécules plus complexes
Biologie
Le composé s’est révélé prometteur en tant que pharmacophore dans la découverte de médicaments. Ses caractéristiques structurales lui permettent d’interagir avec des cibles biologiques, ce qui en fait un candidat potentiel pour le développement de nouveaux agents thérapeutiques. Des études ont exploré son activité contre diverses cibles biologiques, notamment les enzymes et les récepteurs.
Médecine
En chimie médicinale, des dérivés de ce composé ont été étudiés pour leur potentiel en tant qu’agents anti-inflammatoires, antimicrobiens et anticancéreux. La présence des cycles pyridine et pyrrolidine contribue à son activité biologique et à ses propriétés pharmacocinétiques.
Industrie
Dans l’industrie des matériaux, la (2-(6-chloro-2-méthylpyridin-3-yl)pyrrolidin-1-yl)(phényl)méthanone est utilisée comme précurseur pour la synthèse de matériaux avancés, notamment les polymères et les nanomatériaux. Sa structure unique lui confère des propriétés souhaitables telles que la stabilité thermique et la conductivité électronique.
Mécanisme D'action
Le mécanisme d’action de la (2-(6-chloro-2-méthylpyridin-3-yl)pyrrolidin-1-yl)(phényl)méthanone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber l’activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en interagissant avec les domaines de liaison. Les voies et les cibles exactes dépendent de l’application et du dérivé spécifique utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2-(6-Chloro-5-méthylpyridin-3-yl)pyrrolidin-1-yl)(phényl)méthanone
- (2-(6-Chloro-4-méthylpyridin-3-yl)pyrrolidin-1-yl)(phényl)méthanone
- (2-(6-Chloro-3-méthylpyridin-3-yl)pyrrolidin-1-yl)(phényl)méthanone
Unicité
Ce qui distingue la (2-(6-chloro-2-méthylpyridin-3-yl)pyrrolidin-1-yl)(phényl)méthanone des composés similaires, c’est la position spécifique des groupes chlore et méthyle sur le cycle pyridine. Cet arrangement unique influence sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé distinct et précieux dans diverses applications.
Propriétés
Formule moléculaire |
C17H17ClN2O |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
[2-(6-chloro-2-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c1-12-14(9-10-16(18)19-12)15-8-5-11-20(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,15H,5,8,11H2,1H3 |
Clé InChI |
KMVJEEHHQFDEGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)Cl)C2CCCN2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)

